Methyl 2-methylpiperidine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPUDLZDYZDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylpiperidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, substituted esters
Scientific Research Applications
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between Methyl 2-methylpiperidine-3-carboxylate hydrochloride and its analogs:
Detailed Analysis of Analog Compounds
Meperidine Hydrochloride
- Structural Differences : Unlike the target compound, Meperidine features a phenyl group at position 4 and an ethyl ester instead of a methyl ester. These modifications confer opioid receptor affinity, making it a potent analgesic .
- Implications : The phenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the ethyl ester extends metabolic stability compared to methyl esters.
Methyl 3,3-Difluoropiperidine-4-carboxylate HCl
- Implications : The difluoro substitution may improve metabolic resistance and bioavailability in pharmaceutical candidates.
Sulfonyl Anthraquinone Derivatives
- Structural Differences: The bulky anthraquinone-sulfonyl group introduces steric hindrance, reducing reactivity but enabling applications in photodynamic therapy or dye synthesis .
- Implications : Such compounds are less likely to penetrate biological membranes, limiting their use in systemic drugs.
Dimethyl Piperidine-3,5-dicarboxylate HCl
- Implications : Useful in prodrug design or as a scaffold for bifunctional ligands.
Biological Activity
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15ClN2O2
- CAS Number : 164323-84-6
- Physical Properties : The hydrochloride salt form enhances solubility and bioavailability, which is crucial for its pharmacological applications.
This compound primarily interacts with various biological targets, influencing metabolic pathways. Notably, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in tryptophan metabolism and immune modulation. This inhibition has significant implications for cancer therapy and immunology, as it may enhance anti-tumor immunity by preventing the depletion of tryptophan, which tumors exploit to suppress immune responses.
Biological Activity Overview
The biological activities of this compound include:
- Enzyme Inhibition : As an IDO1 inhibitor, it plays a role in modulating immune responses and has potential applications in cancer treatment.
- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter systems, particularly GABA transporters, which could lead to therapeutic effects in neurological disorders such as epilepsy and anxiety.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against IDO1. In vitro studies have shown that it can reduce the enzymatic activity of IDO1 by up to 80% at certain concentrations, indicating its potential as a therapeutic agent in cancer immunotherapy.
Neuropharmacological Applications
In studies focusing on neurotransmitter systems, derivatives of piperidine have shown promise in enhancing GABAergic activity. For instance, one study indicated that compounds structurally related to this compound inhibited GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is crucial for developing treatments for conditions like anxiety disorders and epilepsy.
Comparative Biological Activity Table
| Compound | Target Enzyme | Inhibition Percentage | Potential Application |
|---|---|---|---|
| This compound | IDO1 | Up to 80% | Cancer immunotherapy |
| (S)-Methyl piperidine-3-carboxylate | GABA Transporter | Significant | Neurological disorders |
| Benzoylpiperidine derivatives | MAGL | Low nanomolar range | Anticancer therapy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-methylpiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous piperidine derivatives are prepared by reacting substituted benzyl chlorides with piperidine-carboxylic acids under reflux in the presence of a base (e.g., NaOH or K2CO3). Temperature control (70–100°C) and pH monitoring are critical to minimize side reactions and ensure >80% yield . Purity is often verified by HPLC or NMR, with recrystallization in ethanol/water mixtures recommended for further refinement .
Q. How is the structural configuration of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve the stereochemistry of the piperidine ring and confirm the positions of substituents (e.g., methyl and carboxylate groups). Hydrogen bonding networks and chloride ion coordination should be analyzed to validate the hydrochloride salt form .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations and identify metabolites .
- Dose-Response Optimization : Use staggered dosing regimens in animal models to correlate efficacy with exposure levels .
- Target Engagement Assays : Apply techniques like SPR (surface plasmon resonance) to verify direct interactions with biological targets .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to enhance stereoselectivity .
- Chromatographic Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using resolving agents like tartaric acid .
Q. How do structural modifications at the piperidine ring (e.g., substituent position) alter the compound’s physicochemical and biological properties?
- Methodological Answer : Comparative studies of analogs (e.g., 3-carboxylate vs. 4-carboxylate isomers) reveal:
- Lipophilicity : LogP values increase with electron-donating substituents (e.g., methyl groups), enhancing membrane permeability .
- Receptor Binding : Meta-substituted derivatives show higher affinity for serotonin receptors than para-substituted variants, as shown via molecular docking and radioligand assays .
Data Contradiction Analysis
Q. Why might NMR and mass spectrometry data conflict in characterizing this compound’s hydrochloride form?
- Methodological Answer : Discrepancies often stem from:
- Ionization Artifacts : ESI-MS may detect free base forms if HCl is lost during ionization. Use MALDI-TOF with DHB matrix to preserve salt forms .
- Solvent Effects : D2O in NMR can shift proton signals due to hydrogen-deuterium exchange. Compare spectra in DMSO-d6 and CDCl3 to confirm structural integrity .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile prior to in vivo testing?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
